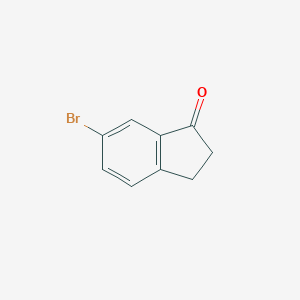
6-Bromo-1-indanone
Cat. No. B133036
Key on ui cas rn:
14548-39-1
M. Wt: 211.05 g/mol
InChI Key: SEQHEDQNODAFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07253319B2
Procedure details


Thionyl chloride (15.6 g, 131.1 mmol) was added slowly to a solution of 3-(4-bromo-phenyl)-propionic acid (available from Transworld Chemicals, 10.0 g, 43.7 mmol) in 100 mL of dichloromethane at room temperature. The mixture was then heated at reflux for 14 h. After cooling to room temperature, the solvent and excess thionyl chloride were removed under reduced pressure to afford a yellow crude oil. The crude product was then dissolved in 100 mL of dichloromethane and aluminum chloride (17.5 g, 131.1 mmol) was added portionwise at room temperature. After heating at reflux for 5 h, the mixture was then slowly poured into ice-water, extracted with dichloromethane (3×50 mL), washed with brine (1×50 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (95:5 hexane/ethyl acetate) yielded the title compound (8.94 g, 97% yield) as a light yellow solid:



[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([OH:16])=O)=[CH:8][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Br:5][C:6]1[CH:7]=[C:8]2[C:9]([CH2:12][CH2:13][C:14]2=[O:16])=[CH:10][CH:11]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 14 h
|
|
Duration
|
14 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent and excess thionyl chloride were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow crude oil
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 h
|
|
Duration
|
5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (1×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (95:5 hexane/ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2CCC(C2=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.94 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
